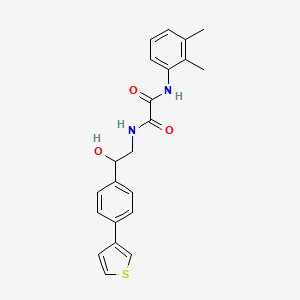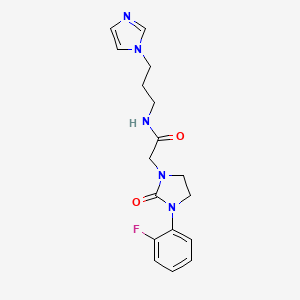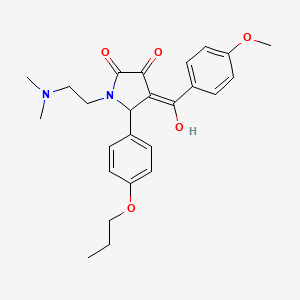
N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex oxalamides, including those related to the compound of interest, often involves novel synthetic approaches and methodologies. For instance, Mamedov et al. (2016) developed a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a high-yielding and operationally simple method that might be applicable to the synthesis of similar compounds (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their crystalline formation and interactions. Sharma et al. (2016) described the crystal structure of a closely related compound, which crystallizes in the monoclinic space group, stabilized by various hydrogen bonds and π···π interactions, indicating the complex molecular interactions that could be expected in the compound of interest (Sharma et al., 2016).
Chemical Reactions and Properties
Oxalamides and related compounds undergo a variety of chemical reactions, highlighting their reactivity and potential utility in synthetic chemistry. The novel acid-catalyzed rearrangement of oxiranes for the synthesis of oxalamides, as discussed by Mamedov et al. (2016), provides insight into the chemical properties and reactivity patterns that might be relevant to our compound of interest, demonstrating its potential versatility in synthetic applications (Mamedov et al., 2016).
Physical Properties Analysis
The physical properties of complex organic compounds like oxalamides are crucial for their practical applications and handling. Studies on related compounds often focus on their crystalline structure and stability, which are essential for understanding the physical characteristics of these molecules. For example, the work by Sharma et al. (2016) on the crystal structure provides valuable data on the physical aspects of similar compounds (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of oxalamides, are influenced by their molecular structure and the presence of functional groups. The synthesis and reaction studies, such as those conducted by Mamedov et al. (2016), shed light on the chemical behavior and potential applications of these compounds in various chemical reactions, offering a glimpse into the versatile nature of the compound of interest (Mamedov et al., 2016).
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
In organic synthesis, compounds with oxalamide structures are often explored for their reactivity and potential in creating novel chemical entities. For example, a study on the acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides highlights a novel synthetic approach that could be applicable to the synthesis of related oxalamide compounds (Mamedov et al., 2016). This methodology is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides.
Materials Science and Polymer Chemistry
In materials science and polymer chemistry, the incorporation of thiophene units into polymers has been extensively studied due to their electronic and optical properties. For instance, the synthesis and characterization of novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units reveal how structural modifications can influence thermal, optical, and electrochemical properties (Tapia et al., 2010). Such insights can guide the design and synthesis of new materials based on the thiophene-phenyl-oxalamide framework.
Hydroxylation and Functionalization
The hydroxylation of (hetero)aryl halides under mild conditions using copper catalysis demonstrates the potential for functionalizing aromatic compounds, including those containing thiophene and phenyl groups (Xia et al., 2016). This research could be relevant for further derivatization of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide, enabling its application in various chemical and material science contexts.
Chemical Transformations and Intermediates
Research on the preparation of drug intermediates through reactions like Grignard reactions involving thiophene derivatives indicates the utility of these compounds in synthesizing complex molecules (Min, 2015). Such methodologies could be applied to the synthesis and functionalization of N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide for various applications.
Propriétés
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-14-4-3-5-19(15(14)2)24-22(27)21(26)23-12-20(25)17-8-6-16(7-9-17)18-10-11-28-13-18/h3-11,13,20,25H,12H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJQWGUKJHPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dimethylphenyl)-N2-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)
![Ethyl 3-(2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2489767.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![Methyl (E)-4-oxo-4-[2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propan-2-ylamino]but-2-enoate](/img/structure/B2489775.png)


![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B2489780.png)




![(4-Methylphenyl)(1-phenyl-6-piperidylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2489788.png)